molecular formula C13H10N4O2 B599726 2-(4-Methoxyphenyl)pteridin-4(1H)-one CAS No. 155513-89-6

2-(4-Methoxyphenyl)pteridin-4(1H)-one

Cat. No. B599726
M. Wt: 254.249
InChI Key: MYCINSYNEKOKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)pteridin-4(1H)-one, also known as MPP or 4-MMP, is a chemical compound that belongs to the class of pteridines. It has been widely studied for its potential use in various scientific research applications, including as a fluorescent probe, a precursor for the synthesis of bioactive molecules, and as a tool for investigating biological processes.

Mechanism Of Action

The exact mechanism of action of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and π-π interactions. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to bind to proteins, nucleic acids, and lipids, which may contribute to its fluorescent properties and biological activity.

Biochemical And Physiological Effects

2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been shown to have antioxidant activity and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments is its strong fluorescence properties, which make it a valuable tool for investigating biological processes. 2-(4-Methoxyphenyl)pteridin-4(1H)-one is also relatively easy to synthesize and can be obtained in good yields.
However, there are some limitations to using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments. One limitation is that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, 2-(4-Methoxyphenyl)pteridin-4(1H)-one has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in scientific research. One potential direction is the development of new derivatives with improved biological activity. Another direction is the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the development of new diagnostic tools for the detection of various diseases. Additionally, the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the study of biological processes, including protein-protein interactions and enzyme activity, is an area of ongoing research.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be achieved through several methods, including the reaction of 4-methoxyaniline with 2,4-dichloro-6-(trichloromethyl)pyrimidine, followed by cyclization with sodium ethoxide. Another method involves the reaction of 4-methoxyaniline with 2,4,6-trichloropyrimidine, followed by cyclization with potassium tert-butoxide. Both methods have been reported to yield 2-(4-Methoxyphenyl)pteridin-4(1H)-one in good yields.

Scientific Research Applications

2-(4-Methoxyphenyl)pteridin-4(1H)-one has been widely used in scientific research due to its unique properties. One of the most common applications of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to exhibit strong fluorescence in the presence of these molecules, making it a valuable tool for investigating biological processes.
2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been used as a precursor for the synthesis of bioactive molecules, including antitumor agents and anti-inflammatory compounds. The unique structure of 2-(4-Methoxyphenyl)pteridin-4(1H)-one allows for the synthesis of a wide range of derivatives with different biological activities.

properties

IUPAC Name

2-(4-methoxyphenyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-19-9-4-2-8(3-5-9)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCINSYNEKOKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704573
Record name 2-(4-Methoxyphenyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)pteridin-4(1H)-one

CAS RN

155513-89-6
Record name 2-(4-Methoxyphenyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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